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PROTAC Sirt2 Degrader-1
概要
説明
PROTAC Sirt2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Sirtuin 2 (Sirt2) protein. This compound is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a cereblon ligand for E3 ubiquitin ligase. It shows an IC50 of 0.25 micromolar for Sirt2, with no effect on Sirtuin 1 or Sirtuin 3 (IC50s > 100 micromolar) .
作用機序
Target of Action
PROTAC Sirt2 Degrader-1, also known as Sirt2-PROTAC-1, is a SirReal-based PROTAC . Its primary target is Sirtuin 2 (Sirt2) , a member of the sirtuin family of proteins. Sirt2 is an NAD±dependent deacetylase involved in various cellular processes, including cell cycle regulation, metabolism, and aging .
Mode of Action
This compound operates by selectively binding to Sirt2 with an IC50 of 0.25 μM . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase .
Biochemical Pathways
The mechanism of action of this compound involves the ubiquitin-proteasome system . The PROTAC molecule recruits and binds a protein of interest (Sirt2 in this case) while the other end of the molecule recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the Sirt2 and ligase by the PROTAC induces ubiquitylation of Sirt2 and its subsequent degradation by the ubiquitin-proteasome system .
Pharmacokinetics
It’s known that the compound shows an ic50 of 025 μM for Sirt2 , indicating its potent inhibitory activity
Result of Action
The primary result of this compound’s action is the degradation of Sirt2 . This leads to the hyperacetylation of the microtubule network coupled with enhanced process elongation .
Action Environment
It’s known that the efficacy of protacs can be influenced by various factors, including the expression levels of the target protein and e3 ligase, the cellular context, and the presence of competing endogenous ligands .
生化学分析
Biochemical Properties
PROTAC Sirt2 Degrader-1 shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 (IC50s>100 μM) . It is a heterobifunctional small molecule consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .
Cellular Effects
In HeLa cells, this compound induced isotype-selective Sirt2 degradation that results in the hyperacetylation of the microtubule network coupled with enhanced process elongation . Depletion of Sirt2 by this compound at a concentration of 10μM resulted in a more pronounced acetylation of the microtubule network with enhanced process elongation than enzymatic Sirt2 inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves the recruitment of the Sirt2 protein and an E3 ubiquitin ligase. Simultaneous binding of the Sirt2 protein and ligase by the PROTAC induces ubiquitylation of the Sirt2 protein and its subsequent degradation by the ubiquitin–proteasome system (UPS), after which the PROTAC is recycled to target another copy of the Sirt2 protein .
Temporal Effects in Laboratory Settings
It is known that PROTACs generally induce protein degradation in a time-dependent manner .
Dosage Effects in Animal Models
It is known that the efficacy of PROTACs can vary with dosage, and that they can induce target protein degradation in both small and large animals .
Metabolic Pathways
It is known that PROTACs generally function through the ubiquitin-proteasome system, a major protein degradation pathway in cells .
Transport and Distribution
It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .
Subcellular Localization
It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:
Synthesis of the Sirt2 Inhibitor: The Sirt2 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Linker Attachment: The synthesized Sirt2 inhibitor is then attached to a linker molecule through amide bond formation.
Cereblon Ligand Attachment: The final step involves attaching the cereblon ligand to the linker, again through amide bond formation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.
Purification Methods: Using techniques such as column chromatography and recrystallization to purify the final product
化学反応の分析
Types of Reactions
PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the Sirt2 inhibitor moiety.
Reduction: Reduction reactions can occur at the linker or cereblon ligand moieties.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .
科学的研究の応用
Cell Line Studies
In studies using HeLa cells , PROTAC Sirt2 Degrader-1 was shown to induce significant degradation of Sirt2 when treated with concentrations around 10 μM for periods between 1 to 6 hours . Western blot analyses confirmed that while Sirt2 levels decreased, Sirt1 levels remained unaffected, indicating selective targeting .
Cytotoxicity and Therapeutic Potential
Research indicates that the degradation of Sirt2 through PROTAC technology leads to enhanced cytotoxic effects in cancer cell lines. For instance, studies have suggested that inhibiting Sirt2 can lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for cancers where Sirt2 is overexpressed .
Cancer Research
- Breast Cancer : In models where Sirt2 is implicated in tumor progression, the application of this compound has been associated with reduced cell proliferation and increased apoptosis rates. This suggests a promising role for this compound in treating breast cancer where Sirt2 acts as a facilitator of malignancy .
- Neurodegenerative Disorders : Given the role of sirtuins in neuroprotection and metabolism, targeting Sirt2 could also be beneficial in neurodegenerative diseases such as Alzheimer's disease. Preclinical models have shown that inhibiting Sirt2 can ameliorate symptoms associated with neurodegeneration .
Comparative Analysis with Traditional Inhibitors
Feature | This compound | Traditional Sirt2 Inhibitors |
---|---|---|
Mechanism | Induces degradation | Competitive inhibition |
Selectivity | High (Sirt2 only) | Variable |
Efficacy | IC50 = 0.25 μM | Varies widely |
Cellular Effects | Promotes apoptosis | May not induce apoptosis |
Clinical Potential | High | Moderate |
類似化合物との比較
Similar Compounds
PROTAC Sirt1 Degrader-1: Selectively degrades Sirtuin 1.
PROTAC Sirt3 Degrader-1: Selectively degrades Sirtuin 3.
PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation
Uniqueness
PROTAC Sirt2 Degrader-1 is unique due to its high selectivity for Sirt2 over other Sirtuin family members. This selectivity is achieved through the use of a highly potent and isotype-selective Sirt2 inhibitor, making it a valuable tool for studying Sirt2-specific biological processes and for developing Sirt2-targeted therapies .
生物活性
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to induce targeted protein degradation, thereby overcoming limitations associated with traditional small molecule inhibitors. Among these, PROTAC Sirt2 Degrader-1 has emerged as a significant compound due to its ability to selectively degrade SIRT2, an enzyme implicated in various cancers and metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.
PROTACs function by harnessing the ubiquitin-proteasome system (UPS) to degrade specific proteins. This compound consists of three main components:
- Ligand for SIRT2 : This component binds specifically to the SIRT2 protein.
- E3 Ligase Recruiter : This part recruits an E3 ligase, which facilitates the ubiquitination of the target protein.
- Linker : The linker connects the ligand and the E3 ligase recruiter, allowing for effective interaction.
Upon binding, this compound forms a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of SIRT2, effectively reducing its levels in cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively degrades SIRT2 in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in SIRT2 protein levels in MCF7 and BT549 breast cancer cells after 48 hours. The degradation was dose-dependent, with a notable effect observed at concentrations as low as 5 μM .
Comparative Analysis with Traditional Inhibitors
Traditional SIRT2 inhibitors primarily block its enzymatic activity but do not lead to degradation of the protein itself. In contrast, this compound not only inhibits the deacetylation activity of SIRT2 but also eliminates its defatty-acylation activity through complete degradation. This dual action enhances its antiproliferative effects on cancer cells compared to conventional inhibitors .
Case Studies
- Breast Cancer Models : In studies involving MCF7 cells, this compound showed a greater reduction in cell viability compared to traditional inhibitors, suggesting enhanced cytotoxicity linked to the complete removal of SIRT2 from the cellular environment .
- Colorectal Cancer : In colorectal cancer models, PROTACs targeting SIRT2 demonstrated potential in reducing tumor growth rates significantly when combined with other chemotherapeutic agents .
Data Table: Efficacy of this compound vs Traditional Inhibitors
Compound | IC50 (μM) | Mechanism | Effect on Cell Viability |
---|---|---|---|
This compound | 5 | Protein degradation | Strong |
Traditional SIRT2 Inhibitor | 10 | Enzyme inhibition | Moderate |
Implications for Cancer Therapy
The ability of this compound to degrade SIRT2 presents significant implications for cancer therapy:
- Targeted Therapy : By selectively degrading proteins involved in tumorigenesis, PROTACs can provide a more targeted approach compared to broad-spectrum chemotherapeutics.
- Overcoming Resistance : Traditional inhibitors often face challenges such as drug resistance; however, by degrading the target protein entirely, PROTACs may circumvent these issues .
- Combination Strategies : The use of PROTACs alongside existing therapies could enhance treatment efficacy and reduce side effects associated with high-dose traditional drugs.
特性
IUPAC Name |
N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYRXFYWVDWPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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